2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol
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Overview
Description
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol typically involves a multi-step process. One common method includes the condensation reaction between 2-aminophenol and an appropriate aldehyde under acidic or basic conditions to form the benzoxazole core .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquid catalysts can be employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer therapy, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol
- 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-fluorophenol
- 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-iodophenol
Uniqueness
The uniqueness of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenol group enhances its antimicrobial activity compared to its brominated or fluorinated analogs .
Properties
Molecular Formula |
C21H15ClN2O2 |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]iminomethyl]-4-chlorophenol |
InChI |
InChI=1S/C21H15ClN2O2/c1-13-16(21-24-18-6-2-3-8-20(18)26-21)5-4-7-17(13)23-12-14-11-15(22)9-10-19(14)25/h2-12,25H,1H3 |
InChI Key |
XZULAULRTBVWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=CC2=C(C=CC(=C2)Cl)O)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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